N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Catalog No.
S2708843
CAS No.
946242-82-6
M.F
C19H24FNO3S2
M. Wt
397.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thioph...

CAS Number

946242-82-6

Product Name

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3,3-dimethylbutanamide

Molecular Formula

C19H24FNO3S2

Molecular Weight

397.52

InChI

InChI=1S/C19H24FNO3S2/c1-13-10-14(7-8-15(13)20)26(23,24)17(16-6-5-9-25-16)12-21-18(22)11-19(2,3)4/h5-10,17H,11-12H2,1-4H3,(H,21,22)

InChI Key

DZTAQFWXPWZURG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC(C)(C)C)C2=CC=CS2)F

Solubility

not available

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a synthetic compound characterized by its unique chemical structure, which includes a sulfonamide group and a thiophene moiety. This compound is notable for its potential applications in pharmaceutical chemistry, particularly as an inhibitor of specific biological pathways. The presence of the 4-fluoro-3-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Typical of amides and sulfonamides. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, facilitating the formation of new bonds.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding the corresponding carboxylic acid and amine.
  • Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, altering the compound's reactivity and properties.

The biological activity of N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide has been explored in the context of its role as an inhibitor in cellular pathways. Research suggests that compounds with similar structures exhibit:

  • Anti-inflammatory Properties: By inhibiting certain enzymes involved in inflammation, this compound may reduce inflammatory responses.
  • Anticancer Activity: Preliminary studies indicate potential efficacy against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Synthesis of N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide typically involves several steps:

  • Formation of the Sulfonamide: The initial step involves reacting a suitable amine with a sulfonyl chloride to form the sulfonamide.
  • Thiophene Derivative Synthesis: A thiophene derivative is synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The thiophene derivative is then coupled with the sulfonamide using coupling agents like carbodiimides to form the final product.

The potential applications of N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide include:

  • Pharmaceutical Development: As a lead compound in developing new therapeutic agents targeting inflammatory diseases and cancer.
  • Research Reagents: Utilized in biochemical assays to study enzyme inhibition and cellular signaling pathways.

Interaction studies have shown that this compound interacts with various biological targets, including:

  • Receptor Interacting Protein Kinase 1 (RIPK1): Inhibition studies suggest that this compound may modulate necroptosis pathways via RIPK1 inhibition, which is significant in neurodegenerative diseases and cancer progression .

Several compounds share structural similarities with N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
N-(4-chlorophenyl)-N-hydroxy-2,2-dimethylpropanamideContains a chloro substituentPotentially different biological activity due to chlorine's electronic effects
N-(4-bromophenyl)-N-hydroxy-2,2-dimethylpropanamideBromine substituentMay exhibit different solubility and reactivity profiles compared to fluorinated analogs
N-(4-fluorophenyl)-N-hydroxy-2,2-dimethylpropanamideSimilar fluorinated structureFocus on fluorine's impact on pharmacokinetics

These compounds highlight the uniqueness of N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide through its specific combination of functional groups and potential therapeutic applications.

XLogP3

3.8

Dates

Modify: 2023-08-16

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